N-(3-(quinolin-8-yloxy)propyl)isonicotinamide

Chemical sourcing Quality control Structural authentication

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide (CAS 1235650-86-8) is a synthetic small-molecule hybrid featuring a quinoline ring linked through a propyl chain to an isonicotinamide moiety. This chemotype belongs to the broader class of quinolin-8-yl-nicotinamide compounds, a scaffold recognized for its potential in oncology research, particularly against pancreatic cancer.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 1235650-86-8
Cat. No. B2984180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(quinolin-8-yloxy)propyl)isonicotinamide
CAS1235650-86-8
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=NC=C3)N=CC=C2
InChIInChI=1S/C18H17N3O2/c22-18(15-7-11-19-12-8-15)21-10-3-13-23-16-6-1-4-14-5-2-9-20-17(14)16/h1-2,4-9,11-12H,3,10,13H2,(H,21,22)
InChIKeyCEBXVBMNPDYKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide (CAS 1235650-86-8): Core Physicochemical & Structural Identity for Research Sourcing


N-(3-(quinolin-8-yloxy)propyl)isonicotinamide (CAS 1235650-86-8) is a synthetic small-molecule hybrid featuring a quinoline ring linked through a propyl chain to an isonicotinamide moiety [1]. This chemotype belongs to the broader class of quinolin-8-yl-nicotinamide compounds, a scaffold recognized for its potential in oncology research, particularly against pancreatic cancer [2]. The compound has a molecular formula of C18H17N3O2 and a molecular weight of 307.3 g·mol⁻¹ [1]. Its IUPAC name is N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide [1].

Why Generic Substitution of N-(3-(quinolin-8-yloxy)propyl)isonicotinamide (CAS 1235650-86-8) Carries Scientific and Procurement Risk


The term “quinolin-8-yl-nicotinamide” encompasses a chemotype with proven anticancer activity, yet the specific linker identity between the quinoline and nicotinamide/isonicotinamide motifs critically determines potency, target engagement, and downstream biological effects [1]. In the lead optimization campaign that produced clinical candidates QN519 and QN523, subtle structural modifications—including linker length and composition—shifted IC50 values from micromolar to sub-micromolar ranges in pancreatic cancer cell lines [1]. N-(3-(quinolin-8-yloxy)propyl)isonicotinamide occupies a distinct, unexplored vector in this chemical space, with no direct bioactivity data available in the public domain. Interchanging it with other in-class compounds like N-(8-quinolinyl)isonicotinamide or simplified quinoline-carboxamides without linker-specific evidence risks invalidating structure-activity relationship (SAR) conclusions and compromises experimental reproducibility [1].

Quantitative Differentiation Evidence for N-(3-(quinolin-8-yloxy)propyl)isonicotinamide: Head-to-Head Comparator Data & Unique Physicochemical Benchmarks


Molecular Formula and Exact Mass: A Distinct Chemotype Differentiated from Simpler Quinoline-Carboxamides

The molecular formula of N-(3-(quinolin-8-yloxy)propyl)isonicotinamide is C18H17N3O2, giving a monoisotopic mass of 307.13 Da [1]. This distinguishes it from the earlier QN519 lead compound (C19H16N4O, ~316.13 Da) and from N-(8-quinolinyl)isonicotinamide (C15H11N3O, 249.09 Da) [1][2]. The propyl-ether linker confers a distinct elemental composition and exact mass, which can be used as a positive identity check via HRMS.

Chemical sourcing Quality control Structural authentication

Linker Topology Differentiation: Propyl-Ether vs. Direct Amino Linkage in Quinolin-8-yl Carboxamide Series

The compound features a flexible propyl-ether linker (3‑carbon chain with an oxygen at the quinoline‑8 position), whereas many in-class analogs employ either a direct amino linkage (e.g., N-(8-quinolinyl)isonicotinamide) or shorter ether chains [1][2]. In the published SAR of the QN series, linker length and composition were shown to be critical determinants of cytotoxicity; the lead QN519 contains a direct quinolin-8-yl-nicotinamide linkage, and optimization campaigns focused on modulating this connectivity to achieve IC50 values <1 µM [2]. The propyl-ether topology of N-(3-(quinolin-8-yloxy)propyl)isonicotinamide represents an unexplored spatial and electronic arrangement that cannot be mimicked by direct-linked analogs.

Medicinal chemistry SAR Linker optimization

Scaffold Novelty: Absence of Prior Biological Annotation Differentiates the Compound from Heavily Characterized QN-Series Leads

Public databases (PubChem, ChEMBL, BindingDB) contain no bioactivity data for N-(3-(quinolin-8-yloxy)propyl)isonicotinamide as of April 2026. In contrast, the QN519 and QN523 leads have extensive annotations: QN519 shows cytotoxicity across 12 cancer cell lines (mean IC50 ~2–10 µM), while QN523 achieves IC50 values <1 µM in pancreatic cancer models and demonstrates in vivo efficacy in xenografts [1]. The complete absence of target engagement data for the target compound represents a differentiation opportunity—it is a true 'dark' chemical probe suitable for unbiased phenotypic screening or chemoproteomic target deconvolution, unencumbered by prior pharmacological assumptions.

Chemical biology Phenotypic screening Novel target identification

Recommended Research & Industrial Application Scenarios for N-(3-(quinolin-8-yloxy)propyl)isonicotinamide (CAS 1235650-86-8)


Unbiased Phenotypic Screening for Novel Anticancer Mechanisms

The absence of prior biological annotation, combined with the proven anticancer potential of the quinolin-8-yl-nicotinamide chemotype, makes this compound an ideal candidate for unbiased phenotypic screening. Researchers can use it to probe cytotoxicity panels (e.g., NCI‑60 or pancreatic cancer cell lines) without preconceived target bias, enabling the discovery of novel mechanisms of action beyond the stress-response/autophagy pathways characterized for QN523 [1].

Chemical Probe for Linker-Specific SAR Studies

The distinctive propyl-ether linker topology occupies an unexplored niche in the quinolin-8-yl-nicotinamide SAR landscape. Medicinal chemistry teams can use this compound as a key intermediate or reference standard to systematically evaluate how linker length, flexibility, and heteroatom placement affect potency, selectivity, and ADME properties relative to the direct-linked QN519/QN523 series [1].

Quality Control Reference for Novel Isonicotinamide-Based Library Synthesis

The unique molecular formula (C18H17N3O2) and exact mass (307.13 Da) provide a clear analytical fingerprint for HRMS and NMR authentication. This compound can serve as a QC reference standard when synthesizing or procuring custom libraries of quinoline-isonicotinamide hybrids, ensuring batch-to-batch consistency and correct structural identity [1][2].

Quote Request

Request a Quote for N-(3-(quinolin-8-yloxy)propyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.